molecular formula C8H7FO2S B3008284 4-Fluoro-2-(methylthio)benzoic acid CAS No. 410545-51-6

4-Fluoro-2-(methylthio)benzoic acid

Cat. No. B3008284
CAS RN: 410545-51-6
M. Wt: 186.2
InChI Key: BAKNHOVGZQIGJT-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-Fluoro-2-(methylthio)benzoic acid is a chemical compound with the molecular formula C8H7FO2S . It has an average mass of 186.203 Da and a monoisotopic mass of 186.015076 Da . It is also known by other names such as 4-Fluor-2-(methylsulfanyl)benzoesäure in German, 4-Fluoro-2-(methylsulfanyl)benzoic acid in English, and Acide 4-fluoro-2-(méthylsulfanyl)benzoïque in French .


Synthesis Analysis

The synthesis of 4-Fluoro-2-(methylthio)benzoic acid involves a reaction solution being slowly poured into about 750 grams of 5% cold hydrochloric acid water . The solution is stirred until it dissolves completely . The organic phase is then processed without further processing .


Molecular Structure Analysis

The InChI code for 4-Fluoro-2-(methylthio)benzoic acid is 1S/C8H7FO2S/c1-12-7-4-5(9)2-3-6(7)8(10)11/h2-4H,1H3,(H,10,11) . This code provides a specific representation of the molecule’s structure.


Physical And Chemical Properties Analysis

4-Fluoro-2-(methylthio)benzoic acid is a solid substance . It has a molecular weight of 186.21 . More detailed physical and chemical properties such as melting point, boiling point, solubility, and spectral data would require more specific experimental data or resources.

Scientific Research Applications

Organic Synthesis

4-Fluoro-2-(methylthio)benzoic acid is utilized in organic synthesis as a building block for creating more complex molecules. Its reactivity, particularly the presence of the fluorine atom, makes it a valuable compound for introducing fluoro-functional groups into target molecules, which can significantly alter the chemical and physical properties of these compounds .

Pharmaceuticals

In pharmaceutical research, this compound serves as a precursor in the synthesis of various drugs. Its methylthio group is a versatile functional group that can be transformed into other chemical entities, potentially leading to the development of new therapeutic agents . For example, derivatives of benzoic acid have been studied for their potential to reduce cisplatin nephrotoxicity in rats .

Agrochemicals

The use of 4-Fluoro-2-(methylthio)benzoic acid in agrochemicals includes the development of new pesticides and herbicides. The fluorine atom can confer enhanced stability and biological activity, making it a candidate for creating compounds that protect crops against pests and diseases .

Dye Stuffs

In the dye industry, this compound can be used to synthesize dyes with specific properties. The introduction of a fluorine atom can lead to dyes with improved lightfastness and chemical resistance, which are desirable traits for materials exposed to harsh environmental conditions .

Material Science

Material scientists may explore the use of 4-Fluoro-2-(methylthio)benzoic acid in the creation of novel materials. Its inclusion in polymers or coatings could impart unique characteristics such as resistance to degradation or altered electrical properties .

Chemical Research

This compound is also a subject of interest in fundamental chemical research. Studies might focus on its reactivity, stability, or how it interacts with other chemical species. This research can lead to a deeper understanding of its potential applications across various industries .

Environmental Studies

Environmental scientists might investigate the impact of 4-Fluoro-2-(methylthio)benzoic acid on ecosystems. Understanding its biodegradability, toxicity, and long-term environmental effects is crucial for assessing its safety and ecological footprint .

Biochemistry Research

In biochemistry, researchers could examine how 4-Fluoro-2-(methylthio)benzoic acid interacts with biological molecules. It could be used as a tool to probe enzyme mechanisms or as a potential inhibitor for specific biochemical pathways .

properties

IUPAC Name

4-fluoro-2-methylsulfanylbenzoic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H7FO2S/c1-12-7-4-5(9)2-3-6(7)8(10)11/h2-4H,1H3,(H,10,11)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BAKNHOVGZQIGJT-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CSC1=C(C=CC(=C1)F)C(=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H7FO2S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

186.21 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-Fluoro-2-(methylthio)benzoic acid

Synthesis routes and methods

Procedure details

A solution of 2-bromo-4-fluorobenzoic acid (15 g, 68.5 mmol, Aldrich) in THF (150 mL) under Argon at 0 degrees C. was treated with chloro(methyl)magnesium (5.64 g, 75.34 mmol, 2.94 M in THF) over 5 minutes. The temperature during addition was maintained below 10 degrees C. The resulting solution was cooled to −78 degrees C. and n-butyllithium (9.65 g, 150.7 mmol, 2.5M in hexanes) was added over 10 minutes. The reaction was kept below −65 degrees C. during the addition. The reaction was stirred at −78 degrees C. for 50 minutes. A solution of (methyldithio)methane (38.71 g, 410.9 mmol) in THF (20 mL), precooled to −78 degrees C., was added by cannula. The reaction was stirred for 10 minutes, warmed to zero degrees C. and stirred at zero degrees C. for 2 hours until a solid began to precipitate. The reaction was allowed to warm to 25 degrees C. The material was filtered and the solid partitioned between ethyl acetate (400 mL) and water (400 mL). The water layer was acidified with HCl to pH of less than 1 and then extracted with ethyl acetate (4×500 mL). The organic was dried over Na2SO4, filtered, and reduced to a small volume in vacuo to produce crystals. The crystals were filtered and dried in vacuo to afford the title compound.
Quantity
15 g
Type
reactant
Reaction Step One
Quantity
5.64 g
Type
reactant
Reaction Step Two
Quantity
9.65 g
Type
reactant
Reaction Step Three
Quantity
38.71 g
Type
reactant
Reaction Step Four
Name
Quantity
150 mL
Type
solvent
Reaction Step Five
Name
Quantity
20 mL
Type
solvent
Reaction Step Six

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.